4-(Pyridin-2-yloxy)aniline dihydrochloride CAS number 111162-53-9
4-(Pyridin-2-yloxy)aniline dihydrochloride CAS number 111162-53-9
An In-Depth Technical Guide on 4-(Pyridin-2-yloxy)aniline Dihydrochloride (CAS 111162-53-9)[1][2][3]
A Critical Scaffold for Diaryl Ether Kinase Inhibitors[1][2][3]
Executive Summary
4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9 ) is a specialized diaryl ether building block used extensively in the synthesis of small molecule kinase inhibitors.[1][2][3] Structurally, it consists of an aniline moiety linked via an ether bridge to the C2 position of a pyridine ring.[2][3][4]
This compound serves as a crucial regioisomeric scaffold in the development of Type II kinase inhibitors .[3][4] While it shares the diaryl ether pharmacophore found in blockbuster drugs like Sorafenib and Regorafenib , it is distinct in its connectivity (2-yloxy vs. the 4-yloxy found in Sorafenib).[1][2][3][4][5] This structural variation allows researchers to probe the ATP-binding pocket's hinge region and the DFG-out allosteric pocket with different geometric vectors, making it an essential tool for Structure-Activity Relationship (SAR) profiling.[1][2][3][5]
This guide provides a comprehensive technical analysis of the compound's properties, synthetic utility, and application in drug design, grounded in validated experimental protocols.[2][3][4][5]
Chemical Identity & Physical Profile[3][4][6][7]
The dihydrochloride salt form offers enhanced stability and water solubility compared to the free base (CAS 76471-08-4), facilitating easier handling in aqueous workups and biological assays.[1][2][3][4]
| Property | Data |
| Chemical Name | 4-(Pyridin-2-yloxy)aniline dihydrochloride |
| CAS Number | 111162-53-9 |
| Molecular Formula | C₁₁H₁₀N₂O[1][2][3][6][7] · 2HCl |
| Molecular Weight | 259.13 g/mol (Salt); 186.21 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |
| Melting Point | >200°C (Decomposes) |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~3.5 (Pyridine nitrogen) |
Structural Visualization
The following diagram illustrates the core connectivity and the distinct hydrochloride counter-ions stabilizing the basic nitrogen centers.[4][5]
Figure 1: Structural components of 4-(Pyridin-2-yloxy)aniline dihydrochloride.[2][3][4]
Synthetic Utility & Mechanism[2][4]
The synthesis of 4-(Pyridin-2-yloxy)aniline relies on Nucleophilic Aromatic Substitution (S_NAr) .[1][2][3][4] The 2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by phenoxide nucleophiles.[1][2][3]
Mechanistic Insight
Unlike the 4-chloropyridine used in Sorafenib synthesis (which requires higher temperatures or stronger bases due to slightly lower electrophilicity at C4 compared to C2), 2-chloropyridine reacts readily with 4-aminophenol (or 4-nitrophenol followed by reduction).[1][2][3]
Key Reaction Pathway:
-
Meisenheimer Complex: The phenoxide attacks the C2 of the pyridine.[4][5]
-
Aromatization: Chloride is expelled, reforming the aromatic pyridine ring.[3][4][5]
Figure 2: Synthetic pathway via S_NAr mechanism.[1][2][3][4]
Application in Drug Discovery: The "Urea" Connection[1]
This molecule is a primary scaffold for synthesizing diaryl urea kinase inhibitors .[3][4][5] The aniline amine (-NH2) is chemically versatile and is typically reacted with isocyanates or phenyl carbamates to form a urea linkage.[2][3][4][5]
Comparison to Sorafenib[1][8]
Why use the 2-yloxy isomer? Changing the ether attachment from C4 to C2 alters the angle of the "tail" of the inhibitor within the kinase pocket.[1][4] This is used to:
-
Optimize Binding: Adjust the fit in the hydrophobic pocket (allosteric site).[4][5]
-
Escape Resistance: Target mutants that may sterically clash with the C4-isomer.[1][4]
-
Intellectual Property: Generate novel chemical matter distinct from patented C4-scaffolds.
Figure 3: Workflow for converting the scaffold into a bioactive kinase inhibitor.[1][2][3]
Experimental Protocols
Protocol A: Desalting (Preparation of Free Base)
Since the CAS 111162-53-9 is the dihydrochloride, it must often be converted to the free base before nucleophilic coupling.[1][2][3]
-
Dissolution: Suspend 1.0 g of 4-(Pyridin-2-yloxy)aniline dihydrochloride in 20 mL of water.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 1N NaOH until pH reaches ~9-10. The solution will become cloudy as the free base precipitates.[4]
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Yield: Expect ~0.7 g of off-white solid (Free Base).
Protocol B: General Urea Coupling (Kinase Inhibitor Synthesis)
This protocol describes coupling the free base with an isocyanate, the standard method for generating Sorafenib-like libraries.[2][3][4][5]
-
Setup: In a flame-dried flask under Argon, dissolve 1.0 eq of 4-(Pyridin-2-yloxy)aniline (Free Base) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition: Cool to 0°C. Add 1.1 eq of the desired Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup:
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two singlet peaks around 9.0–9.5 ppm corresponding to the urea protons.[4]
Handling, Safety, and Stability
-
Hazard Classification:
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dihydrochloride is prone to absorbing moisture, which can affect stoichiometry in precise coupling reactions.[2][3][4]
-
Incompatibility: Strong oxidizing agents.[3][4][5] Avoid mixing with strong bases unless intended for neutralization.[4][5]
References
-
PubChem Compound Summary. (2025). 4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9).[1][2][3][10][6][7] National Center for Biotechnology Information.[4] Link[2][3][4]
-
Bankston, D., et al. (2002).[2][3][4] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777-781.[2][3][4] (Describes the general chemistry of diaryl ether ureas). Link[2][3][4]
-
Wilhelm, S. M., et al. (2004).[2][3][4] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity."[1][2][3] Cancer Research, 64, 7099-7109.[2][3][4] Link
-
BLD Pharm. (2025).[4] Safety Data Sheet: 4-(Pyridin-2-yloxy)aniline dihydrochloride.[1][2][10][7]Link[2][3][4]
-
Dumas, J., et al. (2004).[2][3][4] "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.[2][3][4] (Demonstrates S_NAr synthesis of pyridyloxy-anilines). Link
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